molecular formula C8H14O4<br>C8H14O4<br>CH3CH2OCO(CH2)2COOCH2CH3 B7761292 Diethyl succinate CAS No. 68989-32-2

Diethyl succinate

Cat. No.: B7761292
CAS No.: 68989-32-2
M. Wt: 174.19 g/mol
InChI Key: DKMROQRQHGEIOW-UHFFFAOYSA-N
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Description

Diethyl succinate, also known as diethyl butanedioate, is the diethyl ester of succinic acid. It is a colorless liquid with the chemical formula ( \text{C}8\text{H}{14}\text{O}_4 ). This compound is a versatile chemical intermediate, often used in organic synthesis due to its two ester groups .

Mechanism of Action

Target of Action

Diethyl succinate is the diethyl ester of succinate . It is a versatile chemical intermediate that participates in various biochemical reactions . The primary targets of this compound are the enzymes involved in these reactions, such as those participating in acyloin condensation and the Stobbe condensation .

Mode of Action

This compound interacts with its targets by serving as a substrate or precursor in various biochemical reactions. For instance, it participates in acyloin condensation to give 2-hydroxycyclobutanone . It also serves as a precursor to ketoglutaric acid via condensation with oxalate esters .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a key player in the tricarboxylic acid (TCA) cycle, where it serves as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . It is also involved in the synthesis of α-ketoglutarate, an essential metabolite in various biological processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The major metabolic pathway of this compound involves rapid hydrolysis to obtain curcumin, followed by glucuronidation . The oral bioavailability of this compound is less than 1%, indicating that it is rapidly metabolized in the gastrointestinal tract . After intravenous dosing, this compound shows superior tissue distribution, with a higher tissue to plasma ratio of curcumin and curcumin glucuronide in several organs .

Result of Action

The result of this compound’s action is the production of various biochemical intermediates that participate in other reactions. For instance, it participates in acyloin condensation to produce 2-hydroxycyclobutanone . It also serves as a precursor to ketoglutaric acid, an important intermediate in the TCA cycle .

Biochemical Analysis

Biochemical Properties

Diethyl succinate is used at physiological pH and crosses biological membranes, incorporates into cells in tissue culture and is metabolized by the tricarboxylic acid cycle (TCA cycle) .

Cellular Effects

This compound has been shown to modulate microglial polarization and activation by reducing mitochondrial fission and cellular ROS . Elevated intracellular this compound exerts a protective role in the primary microglia by preventing their conversion into the pro-inflammatory M1 phenotype induced by LPS . This protective effect is SUCNR1-independent and mediated by reduced mitochondrial fission and cellular ROS production .

Molecular Mechanism

This compound inhibits the activation of MAVS-TBK1-IRF3 signaling by suppressing the formation of MAVS aggregates .

Temporal Effects in Laboratory Settings

The effects of this compound on microglial polarization and activation have been studied over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is a metabolite in the tricarboxylic acid cycle (TCA cycle), which plays a central role in mitochondrial activity .

Transport and Distribution

This compound can cross biological membranes and incorporate into cells in tissue culture .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it plays a role in the tricarboxylic acid cycle (TCA cycle) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl succinate is typically synthesized through the Fischer esterification of succinic acid and ethanol. The reaction involves heating succinic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound and water .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a continuous process where succinic acid and ethanol are reacted under controlled conditions. The process includes steps such as esterification, distillation, and purification to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • 2-Hydroxycyclobutanone
  • Ketoglutaric Acid
  • Diethylsuccinoylsuccinate

Comparison with Similar Compounds

  • Dimethyl succinate
  • Diethyl malonate
  • Diethyl fumarate

Comparison: Diethyl succinate is unique due to its specific applications in acyloin and Stobbe condensations, which are not commonly observed with similar compounds. Additionally, its role in modulating microglial activity and reducing inflammation sets it apart from other esters of succinic acid .

This compound’s versatility and unique properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

diethyl butanedioate
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InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3
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InChI Key

DKMROQRQHGEIOW-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCC(=O)OCC
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Molecular Formula

Record name DIETHYL SUCCINATE
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DSSTOX Substance ID

DTXSID2038732
Record name Diethyl butanedioate
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Molecular Weight

174.19 g/mol
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Physical Description

Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour
Record name Butanedioic acid, diethyl ester
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Boiling Point

217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C
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Flash Point

90 °C c.c.
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Solubility

19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils
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Density

1.04 g/cm³, 1.031-1.041
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Vapor Density

Relative vapor density (air = 1): 6.01
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Vapor Pressure

0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133
Record name Butanedioic acid, diethyl ester
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CAS No.

123-25-1
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Melting Point

-21 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl succinate
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